![molecular formula C14H17N3O4 B3033612 Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- CAS No. 1090361-16-2](/img/structure/B3033612.png)
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-
Overview
Description
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-, is an organic compound with the molecular formula C14H17N3O3. It is a colorless, crystalline solid that is soluble in organic solvents. Ethanone is used in organic synthesis as a reagent and as an intermediate in the production of pharmaceuticals and other organic compounds. It has a wide range of applications in the fields of medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater. A review by Qutob et al. (2022) on the degradation of acetaminophen by AOPs highlights the importance of understanding the kinetics, mechanisms, and by-products involved in the degradation pathways of organic compounds in aqueous media. This research could be relevant to studying Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-, in terms of its degradation, by-products, and potential environmental impacts (Qutob et al., 2022).
Ethnobotanical Properties and Ayurvedic Applications
The ethnobotanical and Ayurvedic properties of plants and their chemical constituents have been subjects of considerable interest in traditional and modern medicine. A study by Thakre Rushikesh et al. (2016) on the unexplored plant Khandu Chakka (Ehretia laevis) reveals the potential medicinal properties of its chemical constituents, including various amino acids, proteins, lipids, and phenolic compounds. Research into the specific chemical components of plants like Ehretia laevis might offer insights into the biological activities and applications of similarly structured compounds like Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- (Thakre Rushikesh et al., 2016).
Chemical Chaperones in Biomedical Research
The role of chemical chaperones like 4-phenylbutyric acid in maintaining proteostasis is a significant area of research in cellular biology and disease treatment. Kolb et al. (2015) discuss the therapeutic effects of chemical chaperones in alleviating endoplasmic reticulum stress and preventing misfolded protein aggregation. This line of research may be relevant for investigating the potential biomedical applications of Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)-, especially in the context of its chemical properties and interactions with biological molecules (Kolb et al., 2015).
Environmental Chemistry and Toxicology
The environmental presence and impact of pharmaceuticals and personal care products (PPCPs) have been widely studied. A review by Vo et al. (2019) on acetaminophen as a micropollutant outlines the occurrences, toxicities, removal technologies, and transformation pathways of such compounds in various environmental compartments. This research area might offer a framework for studying the environmental behavior, degradation pathways, and potential toxicological effects of Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- (Vo et al., 2019).
properties
IUPAC Name |
1-(4-acetylpiperazin-1-yl)-2-(4-nitrophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-11(18)15-6-8-16(9-7-15)14(19)10-12-2-4-13(5-3-12)17(20)21/h2-5H,6-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMULZNDMBQZROG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-(4-acetyl-1-piperazinyl)-2-(4-nitrophenyl)- |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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